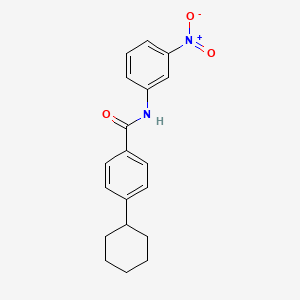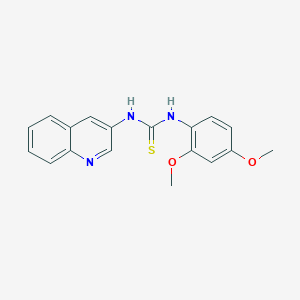
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiourea derivative that has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties.
作用机制
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves its ability to scavenge free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea also inhibits the activity of enzymes that are involved in the production of reactive oxygen species, thereby reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative damage in the brain.
实验室实验的优点和局限性
One of the major advantages of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in laboratory experiments is its ability to scavenge free radicals and reactive oxygen species, which makes it a valuable tool for studying oxidative stress-related disorders. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea is its potential cytotoxicity at high concentrations, which may affect the viability of cells in vitro.
未来方向
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its potential use in the treatment of cancer, as it has been shown to possess anti-tumor properties. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea for therapeutic purposes.
合成方法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea involves the reaction of 2,4-dimethoxyaniline with 3-chloroquinoline-2-carbonyl chloride, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea in its pure form.
科学研究应用
N-(2,4-dimethoxyphenyl)-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-quinolin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-7-8-16(17(10-14)23-2)21-18(24)20-13-9-12-5-3-4-6-15(12)19-11-13/h3-11H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVNERJCMPZHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC3=CC=CC=C3N=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24795445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

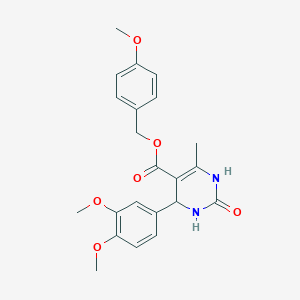
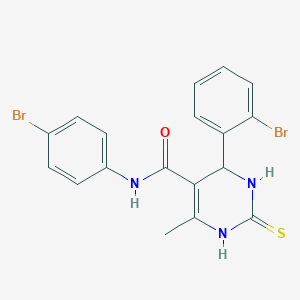
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)
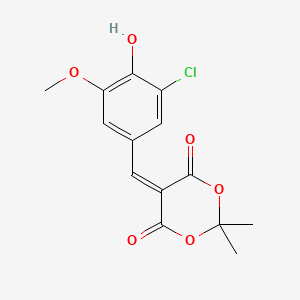

![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)
![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)
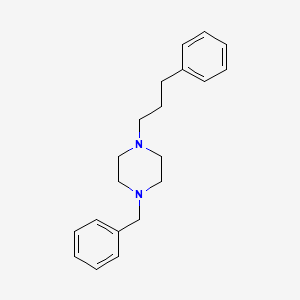
![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
